3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method is the two-step synthesis described by Holly and Cope, which involves the addition of amine to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-based procedures, which can be disadvantageous due to the slow reaction rate and the large amount of solvent required. advancements in synthetic strategies, such as transition metal catalysis and microwave-assisted synthesis, have been developed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Common substitution reactions involve halogenation and nitration.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration often involves nitric acid.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxo, 3-oxo, and 2,3-dioxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated benzoxazine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with serotonin-3 (5-HT3) receptors, which are involved in neurotransmission.
Pathways: The compound can induce apoptosis in cancer cells by causing a loss in mitochondrial membrane potential and activating caspase-9 and -3, which cleave PARP-1.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
- 4-aryl-3,4-dihydro-2H-1,4-benzoxazines
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride stands out due to its specific interaction with serotonin-3 (5-HT3) receptors and its potential as an anticancer agent. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8;/h1-4,8,11H,5H2,(H2,10,12);1H |
InChI Key |
FPNJLZOCNCWKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)N.Cl |
Origin of Product |
United States |
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